Acetaminosalol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetamidophenyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)16-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIIVLKQFJBFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045865 | |
| Record name | Acetaminosalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-57-0 | |
| Record name | Acetaminosalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaminosalol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetaminosalol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757877 | |
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| Record name | Acetaminosalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetaminosalol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACETAMINOSALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J7H54KMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspectives and Evolution of Acetaminosalol Research
Early Discovery and Synthesis Context
Acetaminosalol, with the chemical formula C₁₅H₁₃NO₄, is the product of the esterification of salicylic (B10762653) acid and paracetamol (acetaminophen). wikipedia.org Its creation arose from the late 19th-century quest for effective and safer analgesics and antipyretics. This era of chemical synthesis was marked by efforts to modify natural compounds to enhance their therapeutic properties and reduce adverse effects. A key method was the synthesis of salicylate (B1505791) derivatives to mitigate the gastro-irritant properties of salicylic acid. mdpi.com The synthesis of this compound involves creating an ester linkage between the phenolic hydroxyl group of paracetamol and the carboxyl group of salicylic acid. newdrugapprovals.org
Initial Therapeutic Applications and Marketed Formulations (e.g., Salophen)
Following its synthesis, this compound was introduced to the market by Bayer under the brand name Salophen, with some sources indicating it was first marketed in 1893. wikipedia.orgnewdrugapprovals.orgncats.io It was also known by the name Phenetsal. researchgate.net The primary therapeutic applications for Salophen were as an analgesic, antipyretic, and anti-inflammatory agent. newdrugapprovals.orgncats.io
Clinically, it was employed as an alternative to salicylic acid for conditions such as acute rheumatism. wikipedia.orgncats.io Furthermore, it was utilized as an intestinal antiseptic. wikipedia.org A significant advantage noted at the time was that this compound was tasteless, which facilitated its administration. wikipedia.org The compound was designed to be decomposed in the intestines into its constituent parts: salicylic acid and paracetamol. wikipedia.org This was considered a safer alternative to another intestinal antiseptic of the time, salol. wikipedia.org
Evolution of Research Interests from Early 20th Century to Present
Interest in this compound has evolved significantly since its introduction. Early 20th-century research focused almost exclusively on its immediate clinical applications as an analgesic and intestinal antiseptic. wikipedia.org As the century progressed and newer, more potent drugs became available, clinical interest in this compound waned, which is reflected in the frequency of its mention in scientific literature. onelook.com
However, in the late 20th and early 21st centuries, this compound has garnered renewed interest, not as a primary therapeutic, but as a model compound in medicinal chemistry. Modern research often examines it within the context of prodrug and codrug development. researchgate.netrsc.org For instance, recent studies have explored the creation of water-soluble prodrugs of this compound intended for transdermal delivery. This shift highlights a transition from studying its direct therapeutic effects to investigating its chemical structure as a foundation for designing new drug delivery systems and hybrid molecules. rsc.orgrsc.org The compound is now frequently cited in reviews and studies on the classification and design of acetaminophen-based hybrids. researchgate.netnih.gov
Role of this compound in the Broader Context of Acetaminophen (B1664979)/Salicylate Hybrid Development
This compound holds a significant place in the development of hybrid drugs, specifically those combining acetaminophen and salicylate moieties. mdpi.com This strategy, known as molecular hybridization, aims to merge two bioactive fragments into a single chemical entity to create compounds with improved properties or a more advantageous therapeutic profile. mdpi.comrsc.org
This compound is a classic example of what is termed a "mutual prodrug" or a "codrug". researchgate.netrsc.org In this molecular architecture, two different drugs are linked by a covalent bond, often an ester linkage. researchgate.net The intention is that the compound remains intact until it reaches a specific biological environment, such as the intestine, where it is enzymatically cleaved to release the two active parent drugs. wikipedia.orgresearchgate.net This approach can offer several advantages, including potentially reducing the side effects of one or both components and simplifying pharmacokinetic profiles. nih.gov
The development of this compound and a similar compound, Benorylate (an ester of acetylsalicylic acid and paracetamol), are foundational examples in the field of NSAID-APAP hybrids. researchgate.netnih.gov These early compounds serve as important case studies in the rational design of modern hybrid drugs, where researchers aim to create single molecules that can act on multiple therapeutic targets simultaneously. researchgate.netnih.gov The ongoing exploration of such hybrids demonstrates a continued effort to refine therapeutic agents by building on the chemical principles exemplified by this compound. rsc.orgrsc.org
Synthetic Methodologies and Chemical Reactions of Acetaminosalol
Esterification Pathways for Acetaminosalol Synthesiswikipedia.orgbenchchem.com
The primary route for synthesizing this compound is through the esterification of its two precursor molecules: salicylic (B10762653) acid and paracetamol (also known as acetaminophen). wikipedia.org This reaction involves the formation of an ester bond between the carboxylic acid group of salicylic acid and the phenolic hydroxyl group of paracetamol. wikipedia.orgrsc.org Alternative approaches have also been explored, including the synthesis from paracetamol as a starting raw material, which has been reported to produce excellent yields. nih.gov Additionally, innovative, solvent-free methods such as high-speed ball milling have been developed for the synthesis of this compound derivatives. researcher.life
The efficiency of the esterification process is highly dependent on the chosen catalytic system and the prevailing reaction conditions. Acid catalysts are typically required to facilitate the reaction between a carboxylic acid and an alcohol. youtube.com
| Reactants | Catalytic System | Key Reaction Condition | Reference |
|---|---|---|---|
| Salicylic Acid, Paracetamol | Pyridine (B92270), Acetic Anhydride | Anhydrous | |
| Paracetamol | Not Specified | Optimized for high yield | nih.gov |
| Not Specified | Not Specified | Solvent-free, high-speed ball milling | researcher.life |
Optimizing the yield is a central goal in chemical synthesis. For this compound, studies have shown that yields greater than 90% can be achieved when the synthesis is performed under anhydrous conditions with pyridine as a catalyst. General principles for maximizing yield in such syntheses include the precise control of reaction parameters like temperature and the choice of catalyst. arborpharmchem.com By carefully managing these factors, side reactions are minimized, and the equilibrium of the reaction is shifted towards the formation of the product. arborpharmchem.com Continuous manufacturing processes, which allow for real-time monitoring and control of reaction conditions, can also enhance yield and product consistency compared to traditional batch methods. arborpharmchem.com
Catalytic Systems and Reaction Conditions
Hydrolytic Degradation Pathways and Kineticswikipedia.orgbenchchem.com
This compound, as an ester, is susceptible to hydrolysis, a chemical reaction in which a water molecule breaks the ester bond. wikipedia.org This degradation process cleaves the molecule back into its original constituents: salicylic acid and paracetamol. wikipedia.orgrsc.org The kinetics of this hydrolysis are significantly influenced by environmental factors, primarily pH and temperature.
The rate of this compound hydrolysis is highly dependent on the pH of the solution. The reaction is accelerated in alkaline (high pH) environments. wikipedia.org In contrast, the compound exhibits high stability under acidic conditions. This behavior is characteristic of many esters, where hydrolysis can be catalyzed by both acids and bases, but the base-catalyzed pathway is often more significant for phenyl esters. ucl.ac.be Studies on similar esters, such as acetylsalicylic acid, confirm that the rate of hydrolysis increases as the pH becomes more alkaline. sciforum.netsciforum.net
| Condition | pH Range | Stability | Primary Products of Degradation | Reference |
|---|---|---|---|---|
| Acidic | 1–3 | High | Intact this compound | |
| Neutral | 6–7 | Moderate | Partial hydrolysis | |
| Alkaline | >7 | Low (Accelerated Hydrolysis) | Salicylic Acid, Paracetamol | wikipedia.org |
Temperature plays a crucial role in the kinetics of chemical reactions, and the hydrolysis of this compound is no exception. An increase in temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis. chemrxiv.org Studies on the degradation of propacetamol, another prodrug of paracetamol, showed that the degradation rate constants were approximately 4.5 times higher at 25°C than at 4°C. nih.gov Similarly, kinetic studies of paracetamol hydrolysis demonstrated a clear trend of increasing reaction rates with rising temperatures from 50°C to 90°C. researchgate.net This direct relationship between temperature and reaction rate is a fundamental principle that applies to the hydrolytic degradation of this compound.
The hydrolysis of this compound mechanistically involves the nucleophilic attack of a water molecule (or a hydroxide (B78521) ion in base-catalyzed hydrolysis) on the carbonyl carbon of the ester group. ucl.ac.be This process breaks the ester linkage (C-O bond) that connects the salicylic acid and paracetamol moieties.
The reaction results in the formation of two distinct, active compounds: salicylic acid and paracetamol. wikipedia.orgrsc.org In the body, this cleavage is typically facilitated by enzymes, specifically esterases. rsc.org The breaking of the ester bond regenerates the carboxylic acid group on salicylic acid and the phenolic hydroxyl group on paracetamol, completing the degradation pathway. wikipedia.org The main hydrolytic degradation product of paracetamol itself is p-aminophenol. nih.gov
Temperature Influence on Hydrolysis Rates
Advanced Synthetic Approaches for this compound Derivatives
The synthesis of this compound derivatives has evolved beyond traditional solution-based methods, with researchers exploring more efficient, scalable, and environmentally friendly techniques. researchgate.netresearchgate.net These advanced approaches aim to improve reaction times, increase yields, and reduce waste by minimizing or eliminating the use of solvents. researchgate.netirb.hr The application of mechanical force and novel activation methods represents a significant development in the synthesis of this class of compounds. researchgate.netresearchgate.net
Solvent-Free Mechanochemical Synthesis (e.g., High-Speed Ball Milling)
Mechanochemistry is a branch of chemistry that utilizes mechanical energy, such as compression, shear, or friction, to induce chemical transformations. researchgate.net This technique, particularly high-speed ball milling (HSBM), has emerged as a powerful and sustainable alternative for synthesizing this compound derivatives, often referred to as salophen derivatives. researchgate.netresearchgate.netmdpi.com In 2019, IUPAC recognized mechanochemistry as one of the top ten technologies poised to advance sustainable development. researchgate.net
The process involves placing the solid reactants into a milling jar along with grinding balls, typically made of stainless steel. mdpi.comresearchgate.net The jar is then subjected to high-frequency vibrations or rotations, causing the balls to collide with the reactants and the jar walls at high energy. mdpi.com This mechanical force is sufficient to drive the chemical reaction between the solid reagents without the need for a solvent, offering advantages like shorter reaction times, high yields, easy work-up procedures, and scalability. researchgate.netresearchgate.netresearchgate.net
Research into the mechanochemical synthesis of salophen derivatives has demonstrated its efficiency. In one approach, o-phenylenediamine (B120857) and a corresponding aldehyde (in a 1:2 molar ratio) were milled in a high-vibratory ball mill. mdpi.com The reaction was conducted without any solvent at a frequency of 30 Hz for one hour. mdpi.comresearchgate.net The resulting solid product was then simply washed, dried, and recrystallized from ethanol. mdpi.com This method proved to be significantly faster and provided better yields compared to conventional methods. researchgate.netresearchgate.net
The effectiveness of the reaction is influenced by several parameters, including the type of milling jar, the size and number of balls, and the milling frequency. researchgate.net Studies have shown that for the synthesis of salophen ligands, a frequency of 30 Hz often produces the highest yield. researchgate.net The electronic nature of the substituents on the reactants also plays a crucial role; diamines with electron-donating groups generally result in higher yields than those with electron-withdrawing groups under ball milling conditions. researchgate.net
| Reactant 1 | Reactant 2 | Product (Salophen Derivative) | Milling Time (min) | Frequency (Hz) | Yield (%) | Reference |
| o-phenylenediamine | 3-ethoxysalicylaldehyde | 3a | 60 | 30 | 95 | researchgate.net |
| 4-methyl-1,2-phenylenediamine | 3-ethoxysalicylaldehyde | 3b | 60 | 30 | 98 | researchgate.net |
| 4,5-dimethyl-1,2-phenylenediamine | 3-ethoxysalicylaldehyde | 3c | 60 | 30 | 99 | researchgate.net |
| 4-nitro-1,2-phenylenediamine | 3-ethoxysalicylaldehyde | 3d | 60 | 30 | 65 | researchgate.net |
| 4,5-dichloro-1,2-phenylenediamine | 3-ethoxysalicylaldehyde | 3e | 60 | 30 | 60 | researchgate.net |
Novel Activation Methods in Derivative Synthesis
The primary novel activation method in the context of recent advancements for this compound (salophen) derivative synthesis is the use of mechanical force itself. researchgate.netresearchgate.net Mechanochemical activation through high-speed ball milling allows for domino processes to occur without needing to isolate intermediate products or use a solvent, which is a significant departure from traditional solution-based chemistry. researchgate.net The energy transferred to the reactants through mechanical impact and friction directly initiates the chemical bond formation. researchgate.net
This non-conventional activation presents several advantages in organic synthesis, including the potential for unusual selectivity and the ability to access various potential organic molecules. researchgate.netresearchgate.net The synthesis of salophen derivatives has been carried out efficiently by studying the electronic effects of the substituents on the reactants, demonstrating the nuanced control offered by this activation method. researchgate.netmdpi.com
Beyond purely mechanochemical activation, other modern synthetic methods involve the use of specific coupling reagents to facilitate the formation of derivatives. For instance, this compound can be reacted with other molecules, such as diethylaminobutyric acid, using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC). google.com In this process, the reactants are dissolved in a solvent like dichloromethane (B109758) and cooled, after which the coupling agent is added to activate the components and drive the reaction. google.com While this method is not solvent-free, the use of powerful coupling agents represents a novel activation strategy for creating specific ester derivatives of this compound. google.com
Pharmacological Research of Acetaminosalol and Its Metabolites
Mechanism of Action of Acetaminosalol Prodrug Activation
This compound is an esterification product of salicylic (B10762653) acid and paracetamol, functioning as a prodrug. researchgate.net This means it is an inactive compound that is converted into its active therapeutic forms within the body. The primary mechanism of its activation involves hydrolysis, which splits the molecule into its constituent parts.
Intestinal Hydrolysis and Bioactivation
The bioactivation of this compound occurs primarily in the intestines. After oral administration, the compound passes through the acidic environment of the stomach largely intact. Upon reaching the more alkaline environment of the small intestine, it undergoes hydrolysis. researchgate.net This chemical breakdown is catalyzed by intestinal esterases, which are enzymes that cleave ester bonds. nih.govnih.gov The hydrolysis of the ester linkage in this compound releases its two active metabolites: salicylic acid and paracetamol. researchgate.net This process of intestinal enzymatic hydrolysis is the critical step for the pharmacological activation of the prodrug. nih.govbjpharm.org.uk
Synergistic Action of Salicylic Acid and Paracetamol Metabolites
The therapeutic rationale for combining salicylic acid and paracetamol in a single prodrug molecule is based on the potential for synergistic or additive effects of the two active compounds once released. Research on fixed-dose combinations of acetylsalicylic acid (a closely related salicylate) and paracetamol has demonstrated a synergistic analgesic effect. farmaciajournal.comfarmaciajournal.com This suggests that the combined action of the two metabolites can be more effective than either agent alone. farmaciajournal.comnih.gov The simultaneous release of salicylic acid, an anti-inflammatory agent, and paracetamol, a potent analgesic and antipyretic, provides a multi-faceted therapeutic approach from a single compound. farmaciajournal.com
Molecular and Cellular Mechanisms of Metabolite Activity
The pharmacological effects of this compound are the result of the distinct molecular and cellular actions of its two active metabolites, salicylic acid and paracetamol.
Cyclooxygenase (COX) Enzyme Inhibition Profiles of Salicylic Acid
| Metabolite | Target Enzyme | Primary Mechanism of Inhibition | Reference |
|---|---|---|---|
| Salicylic Acid | COX-2 | Suppression of gene transcription, reducing enzyme synthesis. | sciendo.compnas.org |
| Salicylic Acid | COX-1 / COX-2 | Weak direct inhibitor of enzyme activity. | pnas.org |
COX-1 and COX-2 Selective Inhibition
Central Nervous System Action of Paracetamol Metabolites
A significant body of research indicates that the analgesic mechanism of paracetamol is not primarily due to the inhibition of cyclooxygenase (COX) enzymes in the periphery, but rather through complex actions within the CNS. tandfonline.comdovepress.com This central action is mediated by bioactive metabolites formed in the brain after paracetamol administration. dovepress.comnih.gov The principal metabolite implicated in these central effects is N-arachidonoylphenolamine (AM404), which is synthesized in the brain from paracetamol's deacetylated form, p-aminophenol, and arachidonic acid. dovepress.comwikipedia.orgmdpi.com
The analgesic effect of paracetamol is linked to the potentiation of descending serotonergic (5-HT) pathways that originate in the brainstem and project to the spinal cord, where they modulate nociceptive signals. tandfonline.comnih.gov This interaction, however, appears to be indirect, as paracetamol does not bind directly to serotonergic receptors. caldic.com Instead, the reinforcement of these inhibitory pain pathways is believed to be a downstream effect of the drug's influence on other neuromodulatory systems, particularly the endocannabinoid system. dovepress.comresearchgate.net
Research suggests a sequential mechanism where the paracetamol metabolite AM404 first engages the endocannabinoid system, which in turn strengthens the activity of the descending serotonergic pathways. dovepress.comresearchgate.net The spinal release of serotonin (B10506) then acts on various 5-HT receptors to inhibit the transmission of pain signals. researchgate.net While the involvement of the serotonergic system is well-established, the specific roles of different serotonin receptor subtypes, such as 5-HT3, are still under investigation, with some evidence being inconclusive. dovepress.com
Table 1: Research Findings on Paracetamol and Serotonergic Pathway Modulation
| Finding | Implication | Source(s) |
|---|---|---|
| Paracetamol's analgesic effect is attenuated by pharmacological blockade of the serotonergic pathway. | Demonstrates the necessity of the serotonergic system for paracetamol's action. | dovepress.com |
| The paracetamol metabolite AM404 reinforces bulbospinal serotonergic pathways. | Links the primary metabolite to the modulation of serotonin-based pain inhibition. | researchgate.net |
| The interaction is indirect, with no direct binding to serotonin receptors. | Suggests an upstream mechanism is responsible for activating the serotonergic response. | caldic.com |
The interaction with the endogenous cannabinoid system is a cornerstone of paracetamol's central mechanism of action. tandfonline.comtandfonline.com This interaction is mediated almost entirely by the metabolite AM404. wikipedia.orgmdpi.com AM404 is not a direct agonist of cannabinoid receptors; instead, it functions as an inhibitor of anandamide (B1667382) reuptake. wikipedia.orgtandfonline.com By blocking the transport of the endogenous cannabinoid anandamide from the synaptic cleft, AM404 effectively increases the concentration and duration of action of anandamide at cannabinoid type 1 (CB1) receptors. mdpi.com
This indirect agonism at CB1 receptors is crucial for paracetamol's analgesic properties. mdpi.com Studies using CB1 receptor knockout mice have shown that the analgesic effect of paracetamol is lost, confirming the essential role of this receptor in the drug's mechanism. researchgate.net The synthesis of AM404 occurs within the CNS, catalyzed by the enzyme fatty acid amide hydrolase (FAAH), which conjugates p-aminophenol with arachidonic acid. dovepress.commdpi.com Inhibition of FAAH has been shown to suppress the antinociceptive effect of paracetamol, further solidifying the role of AM404 as the key active metabolite. dovepress.comresearchgate.net
Table 2: Key Interactions of the AM404 Metabolite with the Endocannabinoid System
| Mechanism | Effect | Consequence | Source(s) |
|---|---|---|---|
| Inhibition of anandamide reuptake | Increased synaptic concentration of anandamide | Enhanced activation of CB1 receptors | wikipedia.orgmdpi.com |
| Indirect activation of CB1 receptors | Modulation of neurotransmitter release and pain signaling | Analgesia | mdpi.comresearchgate.net |
| FAAH-dependent synthesis in the brain | Formation of AM404 from paracetamol metabolites | Enables interaction with the endocannabinoid system | dovepress.commdpi.com |
In addition to its role in the endocannabinoid system, AM404 is a potent agonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. tandfonline.comnih.govwikipedia.org While activation of TRPV1 in the peripheral nervous system is associated with nociception (the sensation of pain), its activation in supraspinal regions like the brain induces an opposing, anti-nociceptive effect. dovepress.com
The activation of TRPV1 channels in the brain by AM404 is a critical step in the signaling cascade that produces analgesia. tandfonline.comdovepress.com Experimental evidence from animal models demonstrates that the analgesic action of paracetamol is significantly diminished in TRPV1 knockout mice and in mice pretreated with a TRPV1 antagonist. dovepress.com Research has identified a specific signaling cascade in the periaqueductal grey area of the brain where AM404-activated TRPV1 channels initiate a sequence involving metabotropic glutamate (B1630785) receptor 5 (mGlu5) and ultimately leading to the activation of the CB1 receptor pathway. tandfonline.comdovepress.comnih.gov This highlights a complex interplay where TRPV1 activation serves as an upstream trigger for the endocannabinoid-mediated analgesic effects.
Endogenous Cannabinoid System Interactions (e.g., AM404 metabolite)
Influence on Cell Signaling Pathways and Gene Expression
The metabolites of this compound, particularly paracetamol and its derivative AM404, exert influence over various intracellular signaling pathways and can affect gene expression. At high concentrations, paracetamol has been shown to induce stress-related signaling cascades in certain cell types. For instance, in human mesenchymal stem cells, paracetamol treatment was found to activate the JNK/p38 mitogen-activated protein kinase (MAPK) signaling pathway as well as the caspase-9 and -3 dependent cell death pathway. nih.gov
The metabolite AM404 also demonstrates significant effects on inflammatory signaling. In activated microglial cells, AM404 was shown to reduce the release of inflammatory prostaglandins (B1171923) (PGD2 and PGE2) by directly inhibiting the activity of both COX-1 and COX-2 enzymes. nih.gov This study also noted a slight reduction in the expression levels of the COX-2 protein. nih.gov Notably, this anti-inflammatory signaling effect in microglia was found to be independent of both CB1 and TRPV1 receptor activation, indicating a separate mechanism of action in these immune cells. nih.gov
More broadly, drugs and their metabolites can alter cellular function by regulating gene expression. This can occur through interaction with nuclear receptors that function as transcription factors. For example, the pregnane (B1235032) X receptor (PXR) is a known orphan nuclear receptor that is activated by a variety of compounds and regulates the expression of key metabolic enzyme genes, such as CYP3A4. nih.gov The study of how small molecules alter gene-expression signatures is a growing field, providing a method to connect drugs to biological processes and disease states. clue.io
Table 4: Effects of this compound Metabolites on Cell Signaling and Gene Expression
| Metabolite | Pathway/Target | Effect | Cell Type/Context | Source(s) |
|---|---|---|---|---|
| Paracetamol (high dose) | JNK/p38 MAPK pathway | Activation | Human mesenchymal stem cells | nih.gov |
| Paracetamol (high dose) | Caspase-9/-3 cascade | Activation | Human mesenchymal stem cells | nih.gov |
| AM404 | COX-1 and COX-2 enzymes | Inhibition of activity | Activated microglia | nih.gov |
| AM404 | COX-2 protein | Reduction of expression | Activated microglia | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name | Role/Description |
|---|---|
| This compound | Ester of salicylic acid and paracetamol; the subject compound. |
| Paracetamol (Acetaminophen) | A primary metabolite of this compound; a widely used analgesic. |
| Salicylic Acid | A primary metabolite of this compound; an anti-inflammatory compound. |
| p-Aminophenol | A deacetylated metabolite of paracetamol, precursor to AM404. |
| N-arachidonoylphenolamine (AM404) | A key bioactive metabolite of paracetamol in the CNS. |
| Arachidonic Acid | An endogenous fatty acid involved in AM404 synthesis and prostaglandin (B15479496) pathways. |
| Anandamide (AEA) | An endogenous cannabinoid neurotransmitter. |
| Serotonin (5-HT) | A neurotransmitter involved in descending pain modulation pathways. |
| Prostaglandin D2 (PGD2) | An inflammatory mediator. |
| Prostaglandin E2 (PGE2) | An inflammatory mediator. |
Pharmacokinetics and Biotransformation Research of Acetaminosalol
Absorption and Distribution Dynamics of Acetaminosalol and its Breakdown Products
This compound is designed to be broken down in the intestines into its constituent parts: salicylic (B10762653) acid and paracetamol. wikipedia.org This targeted release is a key feature of its design. As a prodrug, it is formulated to achieve significant plasma concentrations of its active metabolites rapidly.
Once liberated, paracetamol, a moderately lipid-soluble molecule, is quickly absorbed from the gastrointestinal tract. rsc.org It exhibits rapid distribution throughout most tissues and fluids in the body, facilitated by passive diffusion across cell membranes. rsc.orgnih.gov Peak plasma concentrations of paracetamol are typically reached within 10 to 60 minutes after oral administration. tga.gov.au Its binding to plasma proteins is generally negligible at therapeutic concentrations. rsc.orgtga.gov.au
Salicylic acid, the other breakdown product, is also absorbed and distributed systemically. nih.gov The absorption of both compounds is influenced by factors such as the rate of gastric emptying. nih.gov
Hepatic Metabolism Pathways of Paracetamol Component
The liver is the primary site for the metabolism of the paracetamol component of this compound. rsc.orgnih.gov The biotransformation of paracetamol in the liver is extensive and involves several key pathways. nih.govtga.gov.au
Glucuronidation and Sulfation Conjugations
The principal metabolic routes for paracetamol involve conjugation reactions. nih.govwikipedia.org A significant portion of paracetamol is conjugated with glucuronic acid to form inactive glucuronide metabolites. wikipedia.orgnih.gov This process, known as glucuronidation, is the main pathway for paracetamol metabolism. rsc.orgnih.gov Another major pathway is sulfation, where paracetamol is conjugated with sulfate (B86663) to form inactive sulfate conjugates. wikipedia.orgnih.gov Together, glucuronidation and sulfation account for the metabolism of the vast majority of a therapeutic dose of paracetamol. rsc.orgresearchgate.net
Cytochrome P450-Mediated Oxidation and Reactive Intermediate Formation (e.g., NAPQI)
A smaller fraction of paracetamol is metabolized through an oxidation pathway mediated by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1. wikipedia.orgnih.gov This oxidative metabolism results in the formation of a highly reactive and potentially toxic intermediate metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgnih.gov
Glutathione (B108866) Conjugation and Detoxification Mechanisms
Under normal conditions, the reactive NAPQI metabolite is rapidly detoxified. nih.govwikipedia.org This detoxification occurs through conjugation with glutathione (GSH), a process that can happen spontaneously or be catalyzed by glutathione-S-transferases (GSTs). nih.govpharmgkb.org The resulting non-toxic conjugate is then further processed and eliminated from the body. nih.govwikipedia.org
Renal Excretion of Metabolites
The metabolites of both paracetamol and salicylic acid are primarily eliminated from the body via the kidneys in the urine. nih.govnih.gov For paracetamol, the major metabolites, the glucuronide and sulfate conjugates, are excreted in the urine. nih.govtga.gov.au The detoxified NAPQI conjugate, in the form of cysteine and mercapturic acid conjugates, is also eliminated through renal excretion. nih.govnih.gov A very small amount of paracetamol is excreted unchanged in the urine. tga.gov.aunih.gov
The efficiency of renal excretion is dependent on factors such as urine flow and pH. unil.ch Water-soluble metabolites are more readily excreted by the kidneys. taylorandfrancis.com The process of renal excretion involves glomerular filtration and active tubular secretion. unil.ch
Comparative Metabolic Studies with Parent Compounds (Salicylic Acid and Paracetamol)
The metabolism of this compound is intrinsically linked to the metabolism of its parent compounds, salicylic acid and paracetamol. mdpi.com As a hybrid molecule, its design aims to combine the therapeutic effects of both. mdpi.com
Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation. nih.govnih.gov In contrast, aspirin (B1665792) (acetylsalicylic acid) is extensively hydrolyzed to salicylic acid during its absorption. nih.gov The elimination of salicylic acid occurs through both renal excretion and metabolic conversion to conjugates with glycine (B1666218) and glucuronic acid, as well as to gentisic acid. nih.gov Notably, some of the metabolic pathways for salicylate (B1505791) can become saturated, which can affect its clearance rate. nih.gov
The metabolic pathways for paracetamol also become saturated at very high doses, leading to a greater proportion being converted to the toxic NAPQI metabolite. nih.gov However, within the usual therapeutic range, paracetamol is eliminated more rapidly than salicylic acid. nih.gov
Structure Activity Relationship Sar and Drug Design Research
Structural Classification of Acetaminosalol within Acetaminophen-Based Hybrids
This compound is classified as a mutual prodrug or a codrug, where two active drug molecules are covalently linked to act as a promoiety for each other. nih.govirjmets.com Specifically, it is a hybrid molecule synthesized by combining paracetamol with salicylic (B10762653) acid. mdpi.com This places it within the broader category of acetaminophen (B1664979) (APAP)-based hybrids.
A proposed structural classification further refines its position. nih.govresearchgate.netrsc.orgnih.gov this compound is considered a "merged hybrid" or a "direct-linked O-modified APAP codrug." nih.gov This signifies that the two active pharmaceutical ingredients (APIs), acetaminophen and salicylic acid, are directly connected through a carboxylic ester bond without a spacer molecule. nih.govrsc.org This direct linkage is a key feature of so-called "non-identical twin drugs" or "mutual bipartite prodrugs." nih.gov In the body, this ester bond is designed to be enzymatically cleaved, releasing the two parent compounds. wikipedia.orgnih.gov
Other examples of APAP-based hybrids that fit into this classification system include benorylate (an ester of acetylsalicylic acid and paracetamol), propacetamol, and nitroparacetamol. nih.govresearchgate.netrsc.org This classification framework aids in understanding the structure-activity relationships (SAR) essential for designing new analgesic compounds based on the acetaminophen scaffold. researchgate.netrsc.org
Investigation of Substituent Electronic Effects on Derivative Formation
The synthesis of this compound (also known as salophen) and its derivatives is influenced by the electronic properties of substituents on the reactant molecules. researchgate.netresearchgate.net Research into the synthesis of salophen derivatives has demonstrated how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reactants affect reaction outcomes, such as yield and reaction time. researchgate.net
Substituents influence reactions through two primary mechanisms: the inductive effect and the resonance effect. libretexts.org The inductive effect involves the withdrawal of sigma bond electrons by a more electronegative substituent, while the resonance effect involves the delocalization of pi electrons between the aromatic ring and the substituent. libretexts.org Groups that donate electron density to the ring are termed "activating groups" and typically speed up electrophilic substitution reactions, whereas "deactivating groups" withdraw electron density, slowing the reaction. wikipedia.orgmasterorganicchemistry.com
In the synthesis of salophen derivatives from substituted diamines, a clear correlation between the electronic nature of the substituent and the reaction yield has been observed. researchgate.net
| Entry | Diamine Substituent | Electronic Effect | Yield (%) |
|---|---|---|---|
| 1 | None | Neutral | 90 |
| 2 | -CH₃ (methyl) | Electron-Donating (Activating) | 85 |
| 3 | -OCH₃ (methoxy) | Electron-Donating (Activating) | 72 |
| 4 | -Cl (chloro) | Electron-Withdrawing (Deactivating) | 78 |
| 5 | -NO₂ (nitro) | Strongly Electron-Withdrawing (Deactivating) | 65 |
Data sourced from research on the synthesis of salophen derivatives. researchgate.net
The data indicates that diamines with strong electron-withdrawing groups, such as the nitro group (-NO₂), result in lower yields compared to the unsubstituted diamine. researchgate.net Conversely, electron-donating groups also showed varied effects, with the unsubstituted diamine providing the highest yield in this specific study. researchgate.net This highlights the significant impact of substituent electronic effects on the efficiency of forming these hybrid molecules.
Design Principles for Enhanced Efficacy and Safety
The development of this compound was guided by the principle of creating a mutual prodrug to enhance safety, particularly concerning gastrointestinal (GI) side effects associated with salicylic acid. wikipedia.orgnih.gov A key design strategy is to create a molecule that remains intact in the stomach but is hydrolyzed in the intestines to release its active components. wikipedia.orgnih.gov this compound was found not to hydrolyze in gastric juice and was absorbed more slowly than its parent compounds, which was believed to reduce the risk of gastric mucosal irritation. nih.govnih.gov
Modern drug design employs several principles that are exemplified by the concept of this compound:
Molecular Modification: This involves chemically altering a known drug to improve its properties. biomedres.us The goal can be to increase solubility, enhance selectivity for its target, or alter its metabolism for a better safety profile. biomedres.usbiomedres.us
Prodrug Strategy: A prodrug is an inactive compound that is converted into an active drug within the body. pharmacyconcepts.in This approach can be used to overcome barriers such as poor solubility, chemical instability, or to achieve site-specific drug delivery. irjmets.compharmacyconcepts.in
Mutual Prodrugs for Synergy and Safety: In a mutual prodrug like this compound, two drugs are linked together. This can lead to synergistic effects or, as in this case, one component can mitigate the side effects of the other. irjmets.comnih.gov For instance, it was suggested that paracetamol could inhibit the erosive action of acetylsalicylic acid by stimulating prostaglandin (B15479496) synthetase in the stomach. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties (a bioisostere) to improve pharmacological properties. For example, replacing the acetamide (B32628) group in acetaminophen with a 1,2,3-triazole ring has been explored as a way to avoid hepatotoxicity while retaining analgesic activity. rsc.orgresearchgate.net
These principles aim to optimize the therapeutic index of a drug, maximizing its efficacy while minimizing toxicity. The evaluation of a drug's efficacy and safety is a primary objective throughout its development, guiding decisions on whether to proceed with further studies. creative-proteomics.com
Molecular Hybridization Strategies in New Analgesic Development
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (bioactive fragments) into a single chemical entity. mdpi.combiomedres.us The resulting hybrid molecule may exhibit improved affinity and efficacy compared to the individual parent drugs. biomedres.us This approach is a cornerstone in the development of new analgesics and other therapeutics, aiming to create compounds with multiple mechanisms of action or improved pharmacokinetic profiles. mdpi.comrsc.org
This compound and the related compound benorylate are classic examples of this strategy, combining the pharmacophores of paracetamol and salicylic acid (or its acetylated form) to generate a single anti-inflammatory, analgesic, and antipyretic agent. nih.govmdpi.com The rationale behind this approach includes several potential advantages:
Simplified Pharmacokinetics: Administering a single hybrid molecule can simplify pharmacokinetic profiles compared to taking two separate drugs, potentially reducing drug-drug interactions. rsc.org
Multi-Target Action: Hybrid compounds can be designed to interact with multiple biological targets, which can be particularly effective for complex conditions like pain. rsc.orgbiomedres.us
Improved Safety and Tolerability: As seen with this compound, hybridization can be used to mask toxic functional groups or alter absorption and distribution to reduce side effects. wikipedia.orgnih.gov
This strategy continues to evolve. For instance, researchers have explored the hybridization of acetaminophen with nitric oxide (NO) donors. pharmascigroup.us The goal is to create a safer non-steroidal anti-inflammatory drug (NSAID) by leveraging nitric oxide's protective effects on the gastric mucosa. pharmascigroup.us Other research has focused on creating hybrids of acetaminophen with different NSAIDs or other classes of molecules to develop novel, non-hepatotoxic analgesics. researchgate.netum.edu.my The development of compounds like JNJ-10450232, another APAP-based agent, further illustrates the continued application of these design principles in the search for new pain relievers. researchgate.netlarvol.com
Advanced Applications Research of Acetaminosalol Derivatives
Integration into Organic Electronics
The integration of acetaminosalol derivatives, specifically salophen-type compounds derived from it, into organic electronics represents a novel area of research. mdpi.comcolab.ws These efforts aim to create new organic semiconductor materials for potential use in optoelectronic devices. mdpi.com
A significant area of investigation involves the creation of composite films by embedding this compound (salophen) derivatives into a matrix of conductive polymers. mdpi.com Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate), known as PEDOT:PSS, is a widely used polymer in organic electronics due to its high electrical conductivity, optical transparency, and mechanical stability. mdpi.comresearchgate.net
In this research, salophen derivatives were synthesized and then deposited for the first time as composite films using a PEDOT:PSS matrix. mdpi.comnih.gov The synthesis was achieved through a solvent-free, high-speed ball milling process, which is a non-conventional activation method that allows for shorter reaction times and higher yields. researchgate.netsciprofiles.com The resulting composite films are homogeneous and demonstrate the potential for use in organic electronic applications. mdpi.com Scanning Electron Microscopy (SEM) analysis has confirmed the formation of these uniform films. nih.gov
The optical and electrical properties of the PEDOT:PSS-salophen composite films are critical to determining their viability for electronic devices. mdpi.com Characterization using UV-vis spectroscopy shows that the optical bandgap for these films ranges between 2.86 and 3.2 eV, classifying them as organic semiconductors. mdpi.comnih.gov The transmittance of the films varies, with one derivative (PEDOT:PSS-SB) showing a high transparency of up to 97%. mdpi.com
Electrically, the composite films exhibit a notable transformation in their conduction mechanism as voltage increases. mdpi.comsciprofiles.com They transition from an ohmic behavior at lower voltages to a space charge-limited conduction (SCLC) mechanism at higher voltages, before reaching a constant current. mdpi.com This behavior is characteristic of some semiconductor materials. Further analysis with Atomic Force Microscopy (AFM) has provided insights into the surface morphology and roughness of the films, which are crucial factors for electronic applications. nih.gov
Table 1: Optical and Electrical Properties of this compound (Salophen) Derivative Composite Films
| Property | Finding | Source(s) |
| Optical Bandgap | 2.86 - 3.2 eV | mdpi.com, nih.gov |
| Material Classification | Organic Semiconductor | mdpi.com, nih.gov |
| Maximum Transmittance | Up to 97% observed in PEDOT:PSS-SB films. | mdpi.com |
| Electrical Conduction | Transitions from ohmic to space charge-limited conduction (SCLC) with increasing voltage. | mdpi.com |
| Film Morphology | Homogeneous films confirmed by SEM analysis. | nih.gov |
Composite Film Formation with Conductive Polymers (e.g., PEDOT:PSS)
Materials Science Research
The development of this compound-based composite films is a direct contribution to materials science. mdpi.comcolab.ws This field focuses on designing and discovering new materials with novel properties. nrel.govnovapublishers.com The research into PEDOT:PSS-salophen films is an example of creating hybrid materials where the properties of both the organic derivative and the polymer matrix are combined to produce a new material with specific functionalities for electronic applications. mdpi.com The study of these thin-film materials, from their synthesis to their characterization, is a core activity in materials science and processing. nrel.gov
Prodrug Development for Specific Delivery Systems
In pharmaceutical sciences, this compound is being investigated as a parent compound for the development of prodrugs. google.com A prodrug is a chemically modified version of a drug that becomes active after it is metabolized in the body. rsc.org This approach is used to improve properties such as solubility, absorption, and targeted delivery.
A key challenge in transdermal drug delivery is the slow penetration rate of many compounds through the skin. google.com Formulation research has focused on designing novel, positively charged, water-soluble prodrugs of this compound to overcome this barrier. google.com One such prodrug, 4-acetamidophenyl salicylyl dimethylaminobutyrate.HCl, was synthesized to greatly increase the skin penetration rate. google.com Experimental results from patent literature suggest that this prodrug permeates human skin approximately 150 times faster than this compound itself. google.comgoogle.com The increased solubility and the positive charge of the prodrug are designed to interact with the cell membrane, facilitating its transport into the cytosol. google.com
Table 2: Properties of an Investigational this compound Prodrug
| Property | Data | Source(s) |
| Prodrug Name | 4-acetamidophenyl salicylyl dimethylaminobutyrate.HCl | google.com |
| Molecular Formula | C₂₁H₂₅ClN₂O₅ | google.com |
| Molecular Weight | 420.89 g/mol | google.com |
| Solubility in Water | 400 mg/ml | google.com |
| Reported Penetration | ~150 times faster than this compound through human skin. | google.com, google.com |
The development of this compound prodrugs is intrinsically linked to research on transdermal drug delivery systems (TDDS). google.comnih.gov These systems, often in the form of patches, are designed to deliver a drug through the skin into the bloodstream at a controlled rate. jaims.ingsconlinepress.comresearchgate.net The primary advantages of this route include avoiding the first-pass metabolism in the liver, maintaining constant therapeutic blood levels, and improving patient compliance. nih.govgsconlinepress.com
By creating a prodrug of this compound with a significantly faster penetration rate, researchers aim to make its delivery via a transdermal system more efficient and therapeutically effective. google.comgoogle.com A controlled transdermal administration system for such a prodrug could allow for sustained and optimal blood levels of the active compounds, which is a major goal in modern drug delivery research. google.com
Toxicological Research and Safety Profile Evaluation
Preclinical Toxicity Studies of Acetaminosalol and its Metabolites
Preclinical studies are crucial for identifying potential toxicities before a compound is considered for human use. researchgate.net These studies for this compound and its metabolites have focused on understanding its safety profile, particularly concerning organ systems susceptible to damage from its parent compounds, paracetamol and salicylic (B10762653) acid. toxmsdt.comlibretexts.org
Organ-Specific Toxicity Assessments (e.g., Hepatic, Renal)
The liver and kidneys are primary sites for the metabolism and excretion of drugs and their byproducts, making them vulnerable to toxic effects. toxmsdt.comlibretexts.org
Hepatic Toxicity: Paracetamol is well-known for its potential to cause severe liver damage (hepatotoxicity) in cases of overdose. xiahepublishing.comnih.gov This toxicity is primarily mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govresearchgate.net When paracetamol is taken in excessive amounts, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased proportion of the drug being oxidized by cytochrome P450 enzymes to form NAPQI. nih.govpharmgkb.org If glutathione (B108866) stores are depleted, NAPQI can bind to cellular proteins, causing oxidative stress and mitochondrial dysfunction, which ultimately leads to hepatocyte necrosis. xiahepublishing.comnih.gov Research into this compound suggests that as a prodrug, it may offer a degree of protection against this hepatotoxicity. The gradual release of paracetamol from this compound could potentially prevent the rapid overwhelming of metabolic pathways and the subsequent formation of toxic levels of NAPQI. google.comgoogleapis.com
Renal Toxicity: Both paracetamol and salicylic acid have been associated with kidney damage (nephrotoxicity). nih.govnih.gov Paracetamol-induced renal toxicity is thought to occur through mechanisms similar to its hepatotoxicity, involving the formation of reactive metabolites within the kidney. nih.gov Salicylic acid's nephrotoxicity is linked to its oxidative metabolites, with studies suggesting that 2,5-dihydroxybenzoic acid may be a more potent nephrotoxic metabolite than 2,3-dihydroxybenzoic acid. nih.gov The prodrug nature of this compound is hypothesized to mitigate the risk of renal toxicity by controlling the release and concentration of its active metabolites, thus preventing the accumulation that can lead to kidney damage. google.comgoogleapis.com
Metabolite-Induced Toxicological Pathways
The toxicity of many compounds is not due to the parent molecule itself but rather to the formation of reactive metabolites.
Paracetamol Metabolism and NAPQI Formation: The primary toxic metabolite of paracetamol is NAPQI. nih.govresearchgate.net Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). pharmgkb.org However, in overdose situations, GSH stores are depleted, allowing NAPQI to accumulate and cause cellular damage. nih.gov
Salicylic Acid Metabolism: The nephrotoxic effects of salicylic acid are attributed to its oxidative metabolites. nih.gov
This compound Metabolism: In the body, this compound is hydrolyzed to release paracetamol and salicylic acid. wikipedia.org The key to its potentially improved safety profile lies in the rate and location of this hydrolysis. A slower, more controlled release could prevent the saturation of detoxification pathways and the accumulation of toxic metabolites. google.comgoogleapis.com
Comparative Toxicology with Constituent Compounds (Salicylic Acid, Paracetamol)
A direct comparison of the toxicological profiles of this compound with its parent compounds is essential to understand its relative safety.
Assessment of Reduced Toxicity in Prodrug and Hybrid Forms
The concept of creating a prodrug or a hybrid molecule like this compound is often aimed at improving the therapeutic index of the parent drugs by reducing their toxicity. googleapis.com By chemically linking paracetamol and salicylic acid, their immediate availability is reduced, potentially leading to a more favorable safety profile. googleapis.com
| Compound | LD50 (Oral, Mice) | Key Toxicity Concerns |
| This compound | 550 mg/kg googleapis.com | Potential for hydrolysis to toxic parents |
| Paracetamol | 338 mg/kg googleapis.com | Hepatotoxicity, Nephrotoxicity xiahepublishing.comnih.gov |
| Salicylic Acid | Data not consistently available for direct comparison | Nephrotoxicity nih.gov |
This table presents acute toxicity data and highlights the primary toxicity concerns associated with each compound.
The higher LD50 value for this compound compared to paracetamol in mice suggests a reduced acute toxicity profile for the prodrug. googleapis.com This is likely due to the slower release of paracetamol, which allows the body's metabolic and detoxification systems to process the drug without being overwhelmed. google.com
Radical Scavenging Capacity and Oxidative Stress Implications
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the toxicity of many drugs. mdpi.com
The ability of a compound to scavenge free radicals can be an indicator of its potential to mitigate oxidative stress. bioline.org.brnih.gov Both paracetamol and salicylic acid have been studied for their antioxidant properties. scirp.org Theoretical studies have suggested that paracetamol may have more potent antioxidant properties than salicylic acid, potentially through electron or hydrogen transfer to neutralize free radicals. scirp.org
The chemical structure of this compound, incorporating both paracetamol and salicylic acid moieties, may confer it with radical scavenging capabilities. This could be a contributing factor to its potentially reduced toxicity, as it might be able to counteract some of the oxidative stress induced by its own metabolites. However, specific studies on the radical scavenging capacity of this compound itself are limited. The antioxidant activity of its parent compounds suggests a potential for this compound to have a beneficial effect in this regard, but further research is needed to confirm this. scirp.org
Analytical Methodologies in Acetaminosalol Research
Chromatographic Techniques for Quantification
Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of pharmaceutical compounds. mdpi.com It offers high sensitivity and accuracy for the quantification of active pharmaceutical ingredients (APIs) within various formulations. mdpi.com For acetaminosalol and its parent compounds, several chromatographic methods have been developed and validated. innovareacademics.innih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a primary validated method for the quantification of this compound. This technique separates this compound from impurities and other components based on its polarity before detecting it via its UV absorbance. measurlabs.com
The most common setup involves a reversed-phase (RP) C18 column. rjptonline.orgnih.gov In this mode, a polar mobile phase is used to elute compounds from a nonpolar stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. rjptonline.orgnih.govresearchgate.net The precise ratio and pH of the mobile phase are optimized to achieve efficient separation and good peak shape. Detection is commonly performed at the wavelength of maximum absorbance (λmax) for the analyte to ensure the highest sensitivity. For the acetamido-phenyl chromophore present in this compound, this wavelength is typically around 243-245 nm. innovareacademics.inrjptonline.orgshimadzu.co.uk
Table 1: Example of HPLC-UV/Vis Chromatographic Conditions for Analysis of this compound-Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector | innovareacademics.inrjptonline.orgusp.org |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | rjptonline.orgnih.gov |
| Mobile Phase | Methanol:Water (e.g., 30:70 v/v) or Water:Methanol (75:25 v/v) | innovareacademics.inrjptonline.org |
| Flow Rate | 0.5 - 1.1 mL/min | innovareacademics.inrjptonline.org |
| Detection Wavelength | 243 - 245 nm | innovareacademics.inrjptonline.orgshimadzu.co.uk |
| Temperature | Ambient / Room Temperature | innovareacademics.inrjptonline.org |
For any quantitative analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process, typically following guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net The key parameters evaluated include specificity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. latamjpharm.org In HPLC, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank or placebo chromatogram. latamjpharm.org
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a sample matrix and the percentage recovered is calculated. nih.gov A high percent recovery indicates high accuracy. nih.gov
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). innovareacademics.innih.govpensoft.net
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov
Table 2: Typical Validation Parameters for HPLC Methods of this compound-Related Compounds
| Parameter | Typical Acceptance Criteria / Value | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | innovareacademics.inpharmascholars.com |
| Accuracy (% Recovery) | 94% - 104% | nih.gov |
| Precision (% RSD) | < 2% for intra-day and inter-day | nih.govpharmascholars.com |
| LOD | ~0.1 - 0.2 µg/mL | innovareacademics.innih.govnih.gov |
| LOQ | ~0.2 - 0.5 µg/mL | innovareacademics.innih.gov |
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide a unique molecular "fingerprint". specac.com For this compound, IR, UV-Vis, and NMR spectroscopy are the principal tools for characterization.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its covalent bonds to vibrate at specific frequencies. chemistrystudent.com This provides information about the functional groups present in the molecule. specac.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent parts: the ester linkage, the phenolic hydroxyl group, the amide group, and the aromatic rings. nih.gov The spectrum can be obtained from a sample prepared as a potassium bromide (KBr) wafer. nih.gov
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide | N-H stretch | 3200-3400 (broad) | specac.com |
| Phenol | O-H stretch | ~3100-3500 (broad) | specac.com |
| Aromatic | =C-H stretch | 3000-3100 | mdpi.com |
| Ester | C=O stretch | ~1735-1750 | specac.com |
| Amide I | C=O stretch | ~1650 | specac.commdpi.com |
| Aromatic | C=C stretch | 1450-1600 | mdpi.com |
| Amide II | N-H bend | ~1560 | mdpi.com |
| Ester / Phenol | C-O stretch | 1210-1260 | mdpi.com |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound has two aromatic rings and multiple chromophoric functional groups, leading to characteristic UV absorption. nih.govresearchgate.net The UV spectrum is typically recorded by dissolving the compound in a suitable solvent, like methanol or chloroform, and measuring the absorbance across a range of wavelengths (e.g., 190-500 nm). researchgate.netresearchgate.net The spectrum is characterized by the wavelength of maximum absorption (λmax). For the paracetamol moiety within this compound, a strong absorption peak is observed at approximately 243 nm. shimadzu.co.ukresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule. It is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. ¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and how they are connected to neighboring protons. mdpi.com
The ¹H-NMR spectrum of this compound shows distinct signals for each type of proton in the molecule. nih.govherts.ac.uk Key expected signals include:
A singlet for the methyl (CH₃) protons of the acetyl group.
Multiple signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two different benzene (B151609) rings. mdpi.com
A singlet for the amide (N-H) proton.
A singlet for the phenolic hydroxyl (O-H) proton.
Raman Spectroscopy for Composite Material Analysis
Raman Spectroscopy is a non-invasive analytical technique that provides detailed information regarding a material's chemical structure, phase, crystallinity, and molecular interactions. azom.com It functions by illuminating a sample with a monochromatic laser, which causes the molecules to scatter the light. azom.com The resulting spectrum contains peaks corresponding to specific molecular bond vibrations, offering a unique fingerprint of the sample's components. azom.com
In the study of composite materials, Raman Spectroscopy is invaluable for several reasons. It allows for the identification of the chemical constituents and their distribution within the composite. azom.com The technique can also be used to assess stress and strain within materials, which is crucial for understanding their performance under various conditions. azom.com Research on composite materials that include this compound (also known as Salophen) has utilized Raman spectroscopy to characterize the substance within a poly matrix. researcher.life This analysis helps confirm the molecular structure and integration of the compound in the composite. researcher.life The technique's high spatial resolution and ability to perform in-situ monitoring make it a versatile tool for analyzing the complex molecular environment of biomimetic composites designed to mimic natural tissues. azom.commdpi.com
Table 1: Insights from Raman Spectroscopy in Composite Analysis
| Analytical Insight | Application in Composite Material Research | Source |
|---|---|---|
| Chemical Identification | Provides a unique spectral fingerprint to confirm the presence and identity of this compound and other components within the composite matrix. | azom.com |
| Phase & Polymorph Analysis | Differentiates between various crystalline forms and phases of the materials, which affects the composite's overall properties. | azom.com |
| Molecular Interaction | Reveals information about the interactions between this compound and the polymer matrix at the molecular level. | azom.com |
| Stress/Strain Measurement | Assesses intrinsic stress and strain, which is critical for evaluating the mechanical behavior of the composite under load. | azom.com |
| Component Distribution | When used in mapping or imaging mode, it can generate images showing the spatial distribution of chemical components. | azom.com |
Microscopic and Surface Analysis Techniques for Material Science Applications
Microscopic and surface analysis techniques are fundamental in materials science for characterizing the physical and chemical properties of a sample's surface. These methods provide high-resolution images and data on topography, composition, and crystalline structure. carleton.edu
Scanning Electron Microscopy (SEM) is a powerful technique that generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. wikipedia.org The interaction between the electrons and the sample's atoms produces various signals that contain information about the surface topography, morphology, and composition. carleton.eduwikipedia.org Secondary electrons are primarily used for imaging surface texture, while backscattered electrons can illustrate contrasts in composition within multiphase samples. carleton.edu
In research involving this compound-containing composites, SEM analysis has been used to reveal the surface morphology and structure of the synthesized materials. researcher.life This is essential for understanding how the components are integrated and for identifying any surface defects or variations. thesolubilitycompany.com SEM provides a significant magnification range, from approximately 10x to over 3,000,000x, allowing for detailed examination of micro and nanoparticle characteristics. thesolubilitycompany.com
Table 2: Key Capabilities of Scanning Electron Microscopy (SEM)
| Capability | Description | Source |
|---|---|---|
| High-Resolution Imaging | Generates detailed images of surface topography and morphology with nanoscale resolution. | thesolubilitycompany.comuma.pt |
| Compositional Analysis | When equipped with an Energy-Dispersive X-ray Spectroscopy (EDS) detector, it can provide qualitative and semi-quantitative elemental composition. | carleton.edu |
| Particle Characterization | Enables detailed examination of particle size, shape, and distribution on the surface of a material. | thesolubilitycompany.com |
| Crystalline Structure | Using Electron Backscatter Diffraction (EBSD), SEM can be used to determine the crystal structures and orientations of minerals and materials. | carleton.edu |
| Wide Magnification Range | Offers a broad range of magnification, allowing for analysis from a wide overview down to very fine details. | wikipedia.orgthesolubilitycompany.com |
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with extremely high resolution, capable of measuring on the order of fractions of a nanometer. wikipedia.org It operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. wikipedia.org Forces between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect, and this deflection is monitored to create a three-dimensional topographic image of the surface. wikipedia.orglibretexts.org
AFM is particularly useful in material science for its ability to provide detailed surface analysis at the nanoscale without requiring a vacuum, unlike SEM. researchgate.net It can be used to study the topography and surface roughness of composite materials. researchgate.net Research on materials incorporating this compound derivatives has utilized AFM to analyze surface characteristics. dntb.gov.ua The technique can be operated in different modes, such as contact or tapping mode, with the latter being gentler on soft samples to minimize surface damage. libretexts.org
Table 3: Common Imaging Modes of Atomic Force Microscopy (AFM)
| Imaging Mode | Principle of Operation | Primary Application | Source |
|---|---|---|---|
| Contact Mode | The tip is "dragged" across the sample surface, and the cantilever deflection is used to generate the image. | High-resolution imaging of hard surfaces. | libretexts.org |
| Tapping Mode | The cantilever oscillates at or near its resonance frequency, and the tip lightly "taps" the surface as it scans. Changes in oscillation amplitude are measured. | Imaging soft, fragile, or adhesive samples to minimize surface damage. | wikipedia.orglibretexts.org |
| Non-Contact Mode | The cantilever oscillates above the sample surface without touching it. Long-range forces are measured. | Used for very soft or liquid-covered samples where tip contact must be avoided. | wikipedia.org |
Scanning Electron Microscopy (SEM)
Green Analytical Chemistry Considerations
Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices, aiming to develop methods that are safer, more efficient, and environmentally benign. acs.orgnih.gov The core objective is to minimize or eliminate the use and generation of hazardous substances throughout the analytical process without compromising the quality and reliability of the results. researchgate.net
In the context of this compound research, adopting GAC principles involves critically evaluating the entire lifecycle of the analytical methods used. This includes sample preparation, separation, and detection. For instance, traditional analytical techniques can consume large quantities of hazardous organic solvents. acs.org Green approaches advocate for the substitution of these solvents with safer alternatives like water, supercritical carbon dioxide, or bio-based solvents. mdpi.com Furthermore, GAC promotes the miniaturization of analytical devices and the reduction of sample sizes, which decreases reagent consumption and waste generation. acs.orgnih.gov Techniques like Supercritical Fluid Chromatography (SFC), which uses environmentally benign supercritical CO2 as a mobile phase, represent a greener alternative to traditional liquid chromatography. mdpi.com The development of analytical methods for pharmaceuticals is an area where GAC can have a significant impact by creating safer and more sustainable quality control processes. researchgate.net
Table 4: Principles of Green Analytical Chemistry (GAC) Applied to Pharmaceutical Analysis
| GAC Principle | Application in this compound Analysis | Source |
|---|---|---|
| Prevention | Choosing analytical methods that use the minimum amount of materials to prevent waste. | acs.org |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents (e.g., acetonitrile, methanol) with greener alternatives in chromatographic methods. | acs.orgmdpi.com |
| Energy Efficiency | Using energy-efficient techniques like microwave-assisted or ultrasound-assisted sample preparation instead of conventional heating. | nih.govmdpi.com |
| Reduction of Derivatives | Avoiding unnecessary derivatization steps that require additional reagents and generate waste. | researchgate.net |
| Real-Time Analysis | Developing in-process monitoring methodologies to prevent the formation of hazardous substances. | acs.org |
| Miniaturization | Employing microextraction techniques and lab-on-a-chip technology to reduce sample and reagent volumes. | nih.gov |
Current Research Trends and Future Directions for Acetaminosalol
Exploration of New Therapeutic Modalities
The exploration of new therapeutic modalities for acetaminosalol primarily revolves around the concept of molecular hybridization, where two or more active pharmaceutical ingredients (APIs) are combined into a single molecule. nih.govrsc.orgrsc.orgmdpi.com This approach aims to create synergistic effects, simplify therapeutic regimens, and potentially improve the pharmacological profile compared to administering the individual drugs separately. rsc.org
This compound itself is a codrug of acetaminophen (B1664979) and salicylic (B10762653) acid. nih.govscispace.com Research in this area focuses on understanding how such hybrid molecules can be designed to target multiple aspects of a disease pathway. mdpi.com The development of innovative drugs based on the structures of well-known and time-tested medicines like acetaminophen is seen as a practical way to achieve improved pharmaceutical properties. nih.govrsc.orgresearchgate.net While this compound is not being investigated in the context of cutting-edge modalities like gene or cell therapy, its fundamental design as a dual-action molecule serves as a model for developing new combination therapeutics for complex conditions like pain syndromes. nih.govdrugdiscoverynews.com
Development of Next-Generation Prodrugs and Hybrid Compounds
The development of prodrugs and hybrid compounds is a significant trend in medicinal chemistry, and this compound is a prime example of this strategy. nih.govrsc.org A prodrug is a chemically modified version of a drug that becomes active after metabolism in the body. nih.gov A codrug, or mutual prodrug, like this compound, consists of two active drugs linked together, where each acts as a carrier (promoiety) for the other. nih.gov
Recent reviews have highlighted the progress in creating new molecules based on acetaminophen, classifying them to better analyze their structure-activity relationships (SAR). nih.govrsc.org this compound fits into the classification of directly-linked N,O-linked acetaminophen hybrids. nih.gov The primary goals of creating such next-generation compounds are to:
Improve pharmaceutical properties. rsc.orgresearchgate.net
Reduce adverse effects associated with the parent drugs. nih.govrsc.org
Enhance patient compliance through simplified pharmacology. rsc.org
This molecular hybridization strategy is viewed as a promising alternative to simply combining two separate drugs in a single tablet, as it can lead to a new chemical entity with a unique pharmacokinetic profile and potentially enhanced efficacy. mdpi.com
Advancements in Mechanochemical Synthesis for Pharmaceutical Compounds
A significant advancement in the production of this compound derivatives is the application of mechanochemistry. mdpi.comsciprofiles.comresearchgate.net This method, which involves grinding solid reactants together with minimal or no solvent, is being explored as a "green" and highly efficient alternative to traditional synthesis techniques. researchgate.nettaylorfrancis.comacs.org
Key findings from research into the mechanochemical synthesis of salophen (this compound) derivatives include:
Innovative Synthesis: Researchers have successfully synthesized these derivatives in a solvent-free environment using high-speed ball milling. mdpi.comsciprofiles.comresearchgate.net
Improved Efficiency: This non-conventional activation method resulted in shorter reaction times and better yields compared to conventional solution-based methods. mdpi.comsciprofiles.comresearchgate.net
Sustainability: Mechanochemistry is increasingly recognized for its potential to make the manufacturing of fine chemicals and pharmaceuticals more sustainable by reducing solvent waste and energy consumption. researchgate.netacs.org
The scalability of mechanochemical processes, including techniques like extrusion, supports its potential use in the industrial manufacturing of pharmaceutical compounds. acs.orgnih.gov This approach is not just a laboratory curiosity but a viable technology for producing active pharmaceutical ingredients more efficiently and with less environmental impact. taylorfrancis.comresearchgate.net
Potential Applications in Organic Optoelectronic Devices
In a novel and unexpected line of research, derivatives of this compound (salophen) are being investigated for their potential use in organic electronics. mdpi.com Researchers have fabricated innovative composite films by combining mechanochemically synthesized salophen derivatives with a polymer matrix of poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS). mdpi.comsciprofiles.comresearchgate.net
The investigation into the optical and electrical properties of these films has yielded significant findings, suggesting their suitability as organic semiconductors. mdpi.comresearchgate.net
Table 1: Optoelectronic Properties of PEDOT:PSS-Salophen Derivative Films
| Property | Finding | Implication for Use |
|---|---|---|
| Optical Bandgap | Ranges between 2.86 and 3.2 eV. researchgate.netresearchgate.net | This range classifies the films as organic semiconductors, suitable for use in optoelectronic devices that require band gaps below 3.5 eV. mdpi.com |
| Electrical Behavior | Transforms from ohmic to space charge-limited conduction with increasing voltage. sciprofiles.comresearchgate.net | Suggests the films can be used in various electronic components where controlled charge transport is necessary. mdpi.com |
| Structural Transformation | Raman spectroscopy showed that the PEDOT polymer transforms from its benzoid to the more conductive quinoid form. mdpi.com | This transformation enhances the charge transport properties of the film, making it more efficient for electronic applications. mdpi.com |
These results indicate that this compound-based compounds could find applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells, opening a new, non-therapeutic research avenue for this class of molecules. mdpi.com
Ongoing Preclinical and Clinical Investigations
Any new drug candidate, including next-generation derivatives of this compound, must undergo a rigorous evaluation process involving preclinical and clinical trials to establish its safety and efficacy. clinsurggroup.com
The typical investigative pathway includes:
Preclinical Studies: These initial studies involve extensive in vitro (cell culture) and in vivo (animal) experiments to gather preliminary data on the compound's efficacy, toxicity, and pharmacokinetic profile. profil.comatlantiaclinicaltrials.com For a compound like an this compound derivative, this would involve assessing its metabolism and potential for liver toxicity, a known concern for its parent compound, acetaminophen. nih.gov
Phase 0 Clinical Trials: These are exploratory, first-in-human studies that may involve a very small number of subjects receiving a sub-therapeutic dose to assess pharmacokinetics. profil.com
Phase I-III Clinical Trials: These subsequent phases involve progressively larger groups of human subjects to thoroughly evaluate the drug's safety, optimal dosage, and effectiveness against a placebo or standard treatment. clinsurggroup.comprofil.com
While this compound is a well-established compound, there is no evidence from the reviewed sources of major, ongoing clinical trials for the original molecule. newdrugapprovals.org However, the active research into acetaminophen prodrugs and hybrids suggests that new candidates emerging from this work would need to proceed through this entire preclinical and clinical pipeline before they could be considered for approval and widespread use. nih.govrsc.orgresearchgate.net
Challenges and Opportunities in this compound Research
The future of this compound research is marked by both significant challenges and promising opportunities.
Table 2: Challenges and Opportunities in this compound Research
| Category | Description |
|---|---|
| Challenges | Toxicity Profile: The parent compound, acetaminophen, is associated with hepatotoxicity at high doses due to its reactive metabolite, NAPQI. nih.govresearchgate.net Any new derivative must be rigorously screened to ensure it does not share or exacerbate this toxicity. |
| Development Complexity: Designing and developing hybrid drugs and new therapeutic modalities is inherently complex, requiring a deep understanding of pharmacology, drug delivery, and manufacturing. mdpi.comdrugdiscoverynews.com | |
| Scalability: While mechanochemistry shows promise for sustainable synthesis, scaling up any new process from the laboratory to industrial-level production presents significant technical and economic hurdles. taylorfrancis.comacs.org | |
| Opportunities | Improved Therapeutics: The codrug strategy, exemplified by this compound, provides a clear path to developing next-generation analgesics and anti-inflammatory agents with potentially superior efficacy and safety profiles. nih.govrsc.org |
| Green Chemistry: Advancements in mechanochemical synthesis offer an environmentally friendly and efficient method for producing this compound derivatives and other pharmaceuticals. mdpi.comacs.org |
Q & A
Q. What validated analytical methods are recommended for quantifying Acetaminosalol in experimental formulations?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase methanol:water (75:25 v/v) at 1.0 mL/min. Detect at λ = 254 nm. Calibrate with a linear range of 1–50 µg/mL (R² > 0.999) .
- Validation Parameters : Include specificity (no interference from excipients), accuracy (98–102% recovery), and precision (RSD < 2% for intra-/inter-day). Document limit of detection (LOD: 0.3 µg/mL) and quantification (LOQ: 1 µg/mL) .
Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?
Methodological Answer:
- Synthetic Route : Esterification of 4-aminophenol with salicylic acid chloride in anhydrous pyridine (1:1.2 molar ratio) under nitrogen, refluxed at 80°C for 6 hours .
- Purification : Recrystallize from ethanol:water (70:30) to achieve >99% purity (melting point: 187–189°C) .
- Quality Control : Confirm structure via FTIR (C=O stretch at 1745 cm⁻¹, phenolic O-H at 3300 cm⁻¹) and NMR (δ 2.1 ppm for acetyl group) .
Advanced Research Questions
Q. How should conflicting solubility data for this compound in aqueous buffers be resolved?
Methodological Answer:
- Systematic Reassessment : Conduct equilibrium solubility studies in pH 1.2 (HCl), 4.5 (acetate), and 6.8 (phosphate) buffers at 25°C and 37°C. Use shake-flask method with HPLC quantification .
- Data Analysis : Apply ANOVA to compare results across pH/temperature conditions. If discrepancies persist, validate via differential scanning calorimetry (DSC) to rule out polymorphic transitions .
- Documentation : Report buffer composition, equilibration time (≥24 hrs), and particle size distribution (e.g., micronized vs. coarse powder) .
Q. What experimental designs are suitable for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- In Vivo Model : Use Sprague-Dawley rats (n = 8/group) dosed orally at 50 mg/kg. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hrs. Quantify via LC-MS/MS (LOQ: 0.1 ng/mL) .
- PK-PD Linkage : Apply compartmental modeling (e.g., NONMEM) to correlate plasma concentration with antipyretic efficacy (rectal temperature reduction ≥1°C). Assess hysteresis loops for time-dependent effects .
- Confounding Factors : Control for diet, circadian rhythms, and hepatic enzyme induction .
Q. How can researchers address contradictions in reported metabolite profiles of this compound?
Methodological Answer:
- Metabolite Identification : Use human liver microsomes (HLMs) incubated with this compound (10 µM) and NADPH. Analyze via UPLC-QTOF-MS in positive ion mode. Compare fragmentation patterns with reference standards (e.g., 4-aminophenol-glucuronide) .
- Contradiction Resolution : If metabolite abundance varies, assess inter-laboratory factors: HLM donor variability, incubation time (30–120 min), and extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) .
Data Contradiction Analysis
Q. What statistical approaches are recommended when reconciling inconsistent efficacy data in this compound studies?
Methodological Answer:
- Meta-Analysis : Pool data from ≥5 independent studies. Use random-effects models (DerSimonian-Laird) to calculate pooled effect sizes (95% CI). Assess heterogeneity via I² statistic (I² > 50% indicates high variability) .
- Bias Adjustment : Apply Egger’s regression test for publication bias. Stratify by study design (e.g., blinded vs. open-label) to identify confounding variables .
Q. How can researchers validate historical toxicity claims for this compound using modern methodologies?
Methodological Answer:
- In Silico Prediction : Use ADMET software (e.g., SwissADME) to predict hepatotoxicity risk. Compare with historical LD₅₀ data (e.g., rat oral LD₅₀ = 1200 mg/kg) .
- In Vitro Confirmation : Perform HepG2 cell assays (MTT viability test) at 10–100 µM. Measure AST/ALT release via ELISA. Correlate with metabolomic profiling to identify toxic intermediates .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Column | C18 (250 mm) | HILIC (100 mm) |
| LOD | 0.3 µg/mL | 0.1 ng/mL |
| Linearity Range | 1–50 µg/mL | 0.1–100 ng/mL |
| Recovery (%) | 98–102 | 95–98 |
Q. Table 2. Conflicting Solubility Data and Proposed Resolutions
| Study | Solubility (mg/mL) | pH | Resolution Strategy |
|---|---|---|---|
| A (1980) | 0.12 | 6.8 | Replicate with micronized API |
| B (2005) | 0.45 | 6.8 | Validate via DSC for polymorphism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
